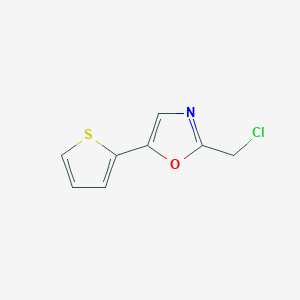

2-(Chloromethyl)-5-(thiophen-2-yl)-1,3-oxazole

Description

The exact mass of the compound this compound is 198.9858627 g/mol and the complexity rating of the compound is 158. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-5-thiophen-2-yl-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNOS/c9-4-8-10-5-6(11-8)7-2-1-3-12-7/h1-3,5H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQMXKWAXICHJLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CN=C(O2)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101287838 | |

| Record name | 2-(Chloromethyl)-5-(2-thienyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101287838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70996-67-7 | |

| Record name | 2-(Chloromethyl)-5-(2-thienyl)oxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70996-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-5-(2-thienyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101287838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Modern Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, form the backbone of a vast array of natural products, pharmaceuticals, and materials. derpharmachemica.comderpharmachemica.com Nitrogen, oxygen, and sulfur-containing five-membered rings are particularly prominent in the field of drug discovery and materials science. thepharmajournal.comderpharmachemica.com Molecules like 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3-oxazole are situated at the intersection of several key areas in heterocyclic chemistry. The fusion of an oxazole (B20620) ring (an oxygen and nitrogen heterocycle) with a thiophene (B33073) ring (a sulfur heterocycle) creates a molecular scaffold with a rich electronic landscape and multiple points for chemical modification, making it a prime candidate for synthetic exploration and biological screening. nih.gov

Significance of the 1,3 Oxazole Scaffold in Organic Synthesis

The 1,3-oxazole ring is a privileged five-membered aromatic heterocycle that is a core component of numerous biologically active compounds and natural products. thepharmajournal.commdpi.com Its presence in medicinal agents is linked to a wide spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antidiabetic properties. researchgate.netchemmethod.com

The oxazole (B20620) ring is a versatile synthetic intermediate. chemmethod.com It is a weakly basic, aromatic compound with three potential sites for substitution (C2, C4, and C5), with the acidity of protons decreasing in the order of C2 > C5 > C4. derpharmachemica.comthepharmajournal.com This differential reactivity allows for selective functionalization. Several classical and modern synthetic methods have been developed to construct the oxazole core, highlighting its importance in organic synthesis.

Below is a table summarizing some well-established methods for synthesizing the 1,3-oxazole ring:

| Synthesis Method | Reactants | Brief Description |

| Robinson-Gabriel Synthesis | 2-Acylaminoketones | Involves the dehydration and cyclization of a 2-acylaminoketone, typically using an acid catalyst like sulfuric acid. thepharmajournal.com |

| Fischer Oxazole Synthesis | Cyanohydrins and Aldehydes | A condensation reaction that forms the oxazole ring from a cyanohydrin and an aldehyde. thepharmajournal.com |

| Van Leusen Reaction | Aldehydes and TosMIC | A powerful one-pot reaction that combines an aldehyde with tosyl-methyl isocyanide (TosMIC) in the presence of a base to form 5-substituted oxazoles. nih.gov |

| Bredereck Reaction | α-Haloketones and Formamide | A reaction that produces oxazoles from the condensation of α-haloketones with formamide. thepharmajournal.com |

These synthetic routes provide chemists with a robust toolbox for creating diverse oxazole-containing molecules for various applications, from medicinal chemistry to materials science. researchgate.net

Synthetic Utility of Chloromethyl and Thiophene Moieties As Functional Handles

The substituents on the oxazole (B20620) core of 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3-oxazole impart significant synthetic versatility.

The chloromethyl group (-CH₂Cl) at the 2-position is a highly useful functional handle. It acts as a potent electrophile, making the carbon atom susceptible to nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of other functional groups, such as amines, thiols, alcohols, and cyanides. This reactivity is crucial for building molecular complexity and for tethering the oxazole scaffold to other molecules or surfaces. The chloromethyl group essentially serves as a "linchpin" for further synthetic elaboration, enabling the creation of libraries of related compounds for structure-activity relationship (SAR) studies.

The thiophene (B33073) moiety at the 5-position is another cornerstone of modern medicinal and materials chemistry. derpharmachemica.comnih.gov Thiophene is considered a bioisostere of the phenyl ring, meaning it can often substitute for a benzene (B151609) ring in a drug molecule without loss of biological activity, while potentially improving properties like metabolic stability or solubility. nih.gov The sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov Furthermore, the thiophene ring itself can be functionalized through electrophilic substitution reactions, providing additional sites for molecular modification. derpharmachemica.comslideshare.net Its derivatives are found in numerous FDA-approved drugs and are explored for their applications as corrosion inhibitors and in organic electronics like OLEDs. nih.govcognizancejournal.com

Computational and Theoretical Investigations of 2 Chloromethyl 5 Thiophen 2 Yl 1,3 Oxazole

Density Functional Theory (DFT) Calculations for Ground State Properties, Vibrational Frequencies, and NMR Chemical Shifts

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. irjweb.comjmaterenvironsci.com It is particularly effective for predicting ground state properties, including optimized geometry, vibrational frequencies, and NMR chemical shifts. For 2-(chloromethyl)-5-(thiophen-2-yl)-1,3-oxazole, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G++(d,p), can elucidate key structural parameters. irjweb.com

These calculations would reveal the bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. For instance, the calculations would determine the relative orientation of the thiophene (B33073) and oxazole (B20620) rings. The planarity between these rings is crucial as it influences the molecule's electronic properties, such as conjugation.

Vibrational frequency analysis, derived from DFT calculations, can predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, C=N stretching of the oxazole ring, or C-S stretching of the thiophene ring. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.

Furthermore, DFT is employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. This allows for the assignment of experimental peaks to specific atoms within the molecule. For example, theoretical calculations for a similar compound, ethyl 5-(thiophen-2-yl)oxazole-2-carboxylate, have been used to assign its ¹H and ¹³C NMR signals. rsc.org

Table 1: Predicted Vibrational Frequencies for this compound (Illustrative) This table is illustrative and shows the type of data generated by DFT calculations. Actual values require specific computation for this molecule.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C-H Stretch (Thiophene) | 3100-3150 |

| C-H Stretch (Oxazole) | 3050-3100 |

| C-H Stretch (Chloromethyl) | 2950-3000 |

| C=N Stretch (Oxazole) | 1620-1650 |

| C=C Stretch (Rings) | 1400-1550 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative) This table is illustrative, based on typical shifts for thiophene and oxazole rings. Actual values require specific computation.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (Oxazole) | 158-162 |

| C4 (Oxazole) | 122-126 |

| C5 (Oxazole) | 150-154 |

| C2' (Thiophene) | 128-132 |

| C3' (Thiophene) | 126-129 |

| C4' (Thiophene) | 127-130 |

| C5' (Thiophene) | 125-128 |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

While DFT focuses on static, ground-state properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.netresearchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and intermolecular interactions.

For this compound, MD simulations can reveal the molecule's flexibility, particularly the rotation around the single bond connecting the thiophene and oxazole rings. This analysis helps identify the most stable conformations and the energy barriers between them. Such simulations are crucial for understanding how the molecule might interact with biological targets, like enzymes or receptors, where conformational changes can be significant. researchgate.netacs.org

MD simulations are also used to study intermolecular interactions in condensed phases (liquids or solids). By simulating a system containing many molecules of this compound, one can investigate how they pack together and the nature of the non-covalent interactions (e.g., van der Waals forces, π-π stacking) that govern their bulk properties. This information is valuable for predicting material characteristics such as solubility and crystal structure.

Prediction of Reaction Pathways and Transition States using Quantum Chemical Methods

Quantum chemical methods are essential for elucidating reaction mechanisms by mapping out the potential energy surface of a chemical reaction. nih.govrsc.org These methods can identify reactants, products, intermediates, and, most importantly, the transition states that connect them. chemrxiv.orgrsc.orgresearchgate.net

For this compound, these calculations can predict its reactivity in various chemical transformations. For example, the chloromethyl group is a potential site for nucleophilic substitution reactions. Quantum chemical calculations can model the reaction pathway of this substitution with different nucleophiles, determining the activation energy and reaction rate. This allows for a comparison of the feasibility of different synthetic routes. The calculations can also explore pericyclic reactions, such as cycloadditions, which are common for heterocyclic systems. wikipedia.org

By locating the transition state structure and calculating its energy, the activation barrier for a reaction can be determined. This theoretical insight helps in understanding the kinetics of a reaction and can guide the design of experiments by predicting the conditions (e.g., temperature, catalyst) needed for a reaction to occur. rsc.org

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical and Material Attributes

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or material properties. These models are developed by calculating a set of molecular descriptors (e.g., electronic, topological, steric) for a series of related compounds and then using statistical methods to find a correlation with an experimentally measured property.

For a class of compounds including this compound, QSPR models could be developed to predict properties like boiling point, solubility, or thermal stability. juniperpublishers.com In the context of materials science, QSPR could predict attributes relevant to optoelectronic applications, such as the band gap or charge mobility, by correlating them with quantum-chemically derived descriptors. jmaterenvironsci.comscienceopen.com While closely related to Quantitative Structure-Activity Relationship (QSAR) studies used in drug discovery, QSPR focuses on non-biological, physicochemical properties. nih.gov

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a powerful concept for explaining and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy and spatial distribution of these orbitals are key to understanding a molecule's behavior as an electrophile or a nucleophile. pku.edu.cn

For this compound, FMO analysis can provide significant insights into its reactivity. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. irjweb.com

The distribution of the HOMO and LUMO densities across the molecule reveals the most likely sites for electrophilic and nucleophilic attack, respectively. researchgate.netmdpi.com For this molecule, the analysis would likely show the HOMO localized on the electron-rich thiophene ring, while the LUMO might be distributed across the conjugated system, including the oxazole ring. Reactivity indices derived from DFT calculations, such as chemical potential, hardness, and electrophilicity index, provide quantitative measures of the molecule's reactivity. irjweb.com

Table 3: Illustrative Frontier Molecular Orbital Energies and Reactivity Indices This table is illustrative. Actual values require specific computation for this molecule.

| Parameter | Definition | Illustrative Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 eV |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.15 eV |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | 2.35 eV |

Exploration of Advanced Applications in Materials Science and Synthetic Organic Chemistry Non Biological Focus

Utilization as a Versatile Building Block in the Synthesis of Complex Organic Architectures

The synthetic utility of 2-(chloromethyl)-5-(thiophen-2-yl)-1,3-oxazole is primarily anchored in the reactivity of its chloromethyl group. This functional group serves as an electrophilic site, making the molecule an excellent and reactive scaffold for elaboration at the 2-position of the oxazole (B20620) ring. nih.gov Analogous to other 2-(halomethyl)oxazoles, it can readily undergo nucleophilic substitution reactions with a wide range of nucleophiles, enabling the facile introduction of diverse functionalities. nih.gov

This reactivity allows for the construction of more complex molecules through the formation of new carbon-heteroatom and carbon-carbon bonds. For instance, reactions with various amine, sulfur, and oxygen nucleophiles can be used to prepare a library of derivatives. nih.gov The versatility of this building block is further highlighted by its potential to be converted into other key synthetic intermediates. For example, reaction with triphenylphosphine (B44618) can yield a phosphonium (B103445) salt, a precursor for Wittig-type reactions to form extended π-systems. nih.gov Similarly, substitution with a cyanide nucleophile would produce the corresponding nitrile, a valuable handle for further transformations into amines, carboxylic acids, or ketones. nih.gov The oxazole moiety itself is a relevant fragment in numerous structurally complex natural products, and its use as a synthetic building block is a key strategy in total synthesis. acs.org

| Nucleophile | Reagent Example | Product Functional Group | Potential Application |

|---|---|---|---|

| Amine (R-NH₂) | Primary/Secondary Amines | Secondary/Tertiary Amine | Ligand Synthesis, Complex Molecules |

| Thiolate (R-S⁻) | Thiophenoxide | Thioether | Ligand Synthesis, Sulfur-rich Materials |

| Alkoxide (R-O⁻) | Sodium Methoxide | Ether | Fine Chemical Synthesis |

| Phosphine (R₃P) | Triphenylphosphine (PPh₃) | Phosphonium Salt | Wittig Reagents, Olefination Reactions |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | Nitrile | Intermediate for C-C Bond Formation |

Precursor for Conjugated Polymers and Oligomers for Optoelectronic Devices (based on thiophene-oxazole systems)

The combination of an electron-donating thiophene (B33073) unit and an electron-accepting oxazole ring makes the this compound scaffold a promising candidate for optoelectronic materials. pitt.edunih.gov Thiophene-based conjugated polymers are among the most successful materials in organic electronics due to their excellent charge transporting properties and environmental stability. researchgate.netsemanticscholar.org The deliberate combination of donor and acceptor units within a conjugated system is a key strategy for tuning the material's band gap and, consequently, its optical and electronic properties. pitt.edu

While direct polymerization of this compound is not typical, it serves as a crucial precursor to polymerizable monomers. The chloromethyl group can be modified to install a variety of polymerizable functionalities, such as vinyl, ethynyl, or boronic ester groups. These modified monomers can then be subjected to polymerization techniques like direct arylation polycondensation, Suzuki coupling, or Stille coupling to produce well-defined conjugated polymers. semanticscholar.orguh.edu The resulting thiophene-oxazole polymers would be expected to exhibit interesting photophysical properties, such as fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. pitt.edumdpi.comrsc.org Research on analogous systems, such as thiophene-thiazole and thiophene-benzothiadiazole oligomers and polymers, has demonstrated the viability of this approach, yielding materials with low band gaps and strong luminescence. pitt.eduuh.edu

Role as a Ligand and Catalytic Component in Organometallic and Coordination Chemistry

The heterocyclic framework of this compound contains multiple potential coordination sites, namely the nitrogen atom of the oxazole ring and the sulfur atom of the thiophene ring. This inherent structure allows it and its derivatives to function as ligands in organometallic and coordination chemistry. acs.org Oxazole-containing molecules have been successfully employed as ligands for asymmetric catalysts. acs.org

Furthermore, the reactive chloromethyl group provides a convenient anchor point for synthesizing more complex, multidentate ligands. For example, reaction with amines or hydrazides can produce Schiff base ligands, which are well-known for their ability to form stable complexes with a variety of metal ions. sciencepubco.comglobethesis.com A recent study demonstrated the synthesis of fluorescent sensors based on a 5-(thiophen-2-yl)oxazole core, where Schiff base derivatives were used for the selective detection of metal ions like Ga³⁺, In³⁺, and Ru³⁺, underscoring the strong coordinating ability of this scaffold. globethesis.com Similarly, thiophene, thiazole (B1198619), and oxazole rings have been incorporated into cyclometalated ligands for iridium(III) complexes used in photoredox catalysis, highlighting the utility of these heterocycles in advanced catalytic systems. researchgate.net

Application in Supramolecular Assembly and Nanostructure Design

The planar, aromatic nature of the thiophene-oxazole core promotes intermolecular π-π stacking interactions, which are a primary driving force for supramolecular assembly. nih.gov This tendency allows molecules like this compound and its derivatives to self-organize into well-defined, ordered nanostructures. Studies on related thiophene-based systems, such as oligomers and dendrimers, have shown their spontaneous assembly into crystalline nanowires, microfibers, and 2-D crystals. uh.edunih.gov The final morphology of these assemblies is governed by a delicate balance of noncovalent interactions, including π-π stacking and van der Waals forces. uh.edunih.gov

The properties of the resulting nanostructures can be tuned by modifying the molecular building block. For instance, the assembly process can be influenced by external factors such as the choice of solvent or substrate, leading to different morphologies like nanoparticles or fibers. nih.govfrontiersin.org Additionally, the thiophene-oxazole scaffold can participate in host-guest chemistry. A thiophene-based derivative was successfully co-assembled with pillar jyu.fiarene to construct a novel white-light-emitting supramolecular system, demonstrating the potential for creating advanced functional materials through controlled self-assembly. nih.gov

Development of Functional Organic Frameworks and Self-Assembled Materials

Porous crystalline materials like covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) are constructed from molecular building blocks designed to assemble into extended, periodic networks. nih.govjyu.fi The incorporation of electronically active units like thiophene into these frameworks is a promising strategy for creating materials with applications in electronics, photocatalysis, and sensing. nih.govnih.gov

This compound is a suitable precursor for the synthesis of monomers needed for COF and MOF construction. The chloromethyl group can be chemically transformed into linking functionalities such as boronic acids, carboxylic acids, or amines, which are necessary for the polymerization reactions that form the framework. nih.govjyu.fi By using such tailored monomers, the thiophene-oxazole unit can be systematically integrated into the struts of a 2D or 3D framework. This would imbue the resulting porous material with the inherent electronic and photophysical properties of the thiophene-oxazole core. mdpi.com Thiophene-based COFs have been shown to form layered structures with columnar π-stacking, ideal for charge transport, while thiophene-containing MOFs have demonstrated significant photocatalytic activity for the degradation of organic pollutants. nih.govnih.gov

Future Research Directions and Unresolved Challenges in 2 Chloromethyl 5 Thiophen 2 Yl 1,3 Oxazole Chemistry

Discovery of Novel and More Environmentally Benign Synthetic Methodologies

The synthesis of substituted oxazoles often relies on classical methods such as the Robinson-Gabriel synthesis (dehydration of 2-acylaminoketones) or the van Leusen reaction (reaction of an aldehyde with tosylmethylisocyanide, TosMIC). thepharmajournal.comnih.gov While effective, these methods frequently involve harsh conditions, stoichiometric reagents, and the generation of significant waste, which are inconsistent with the principles of green chemistry.

A primary challenge is the development of eco-friendly synthetic routes to 2-(chloromethyl)-5-(thiophen-2-yl)-1,3-oxazole. Future research should focus on methodologies that minimize environmental impact. Drawing inspiration from advances in the synthesis of related heterocycles like thiazoles, several promising avenues exist. bepls.com These include the use of green solvents such as water or polyethylene glycol (PEG), the development of catalyst-free reaction conditions, and the application of energy-efficient techniques like microwave and ultrasonic irradiation. bepls.comrjstonline.comcbccollege.in For instance, a one-pot, multi-component reaction strategy could provide a highly atom-economical route to the target molecule. bepls.com

| Synthetic Approach | Traditional Method (e.g., Robinson-Gabriel) | Potential Green Alternative | Key Advantages of Green Approach |

| Solvent | High-boiling point organic solvents (e.g., toluene, DMF) | Water, PEG, ionic liquids, or solvent-free conditions | Reduced toxicity, easier workup, potential for recycling |

| Catalyst | Strong dehydrating agents (e.g., H₂SO₄, P₂O₅) | Recyclable solid acids, biocatalysts, or catalyst-free systems | Minimized corrosive waste, reusability, milder conditions |

| Energy Input | Conventional heating (prolonged reaction times) | Microwave or ultrasonic irradiation | Rapid reaction rates, improved yields, lower energy consumption |

| Atom Economy | Often involves stoichiometric byproducts | Multi-component reactions | Maximizes incorporation of starting materials into the final product |

Successfully developing these greener synthetic protocols remains a significant challenge, requiring careful optimization of reaction parameters to achieve high yields and purity without the use of hazardous materials.

Expansion of the Reactivity Landscape and Derivatization Strategies for Enhanced Complexity

The chemical structure of this compound offers multiple sites for functionalization, yet its reactivity is not well-documented. A key future direction is the systematic exploration of its reaction landscape to enable the synthesis of diverse and structurally complex derivatives. The primary reactive sites are the chloromethyl group, the thiophene (B33073) ring, and the oxazole (B20620) ring.

The chloromethyl group is a potent electrophilic handle, prime for nucleophilic substitution reactions. This allows for the straightforward introduction of a wide array of functional groups (e.g., azides, amines, thiols, cyanides), providing a gateway to novel compound libraries.

The thiophene ring is susceptible to electrophilic aromatic substitution, although the directing effects of the oxazole substituent need to be elucidated. Reactions such as halogenation, nitration, and Friedel-Crafts acylation could be explored to functionalize the C3' and C4' positions of the thiophene moiety.

While the oxazole ring is generally stable, its reactivity towards certain reagents, including strong electrophiles and nucleophiles, could be investigated for ring modification or functionalization at the C4 position. thepharmajournal.com

| Reactive Site | Reaction Type | Potential Reagents | Resulting Functional Group |

| Chloromethyl Group (-CH₂Cl) | Nucleophilic Substitution | NaN₃, R-NH₂, R-SH, KCN | Azide (B81097), Amine, Thiol, Nitrile |

| Thiophene Ring (C3', C4') | Electrophilic Substitution | NBS, Br₂, HNO₃/H₂SO₄, RCOCl/AlCl₃ | Bromo, Nitro, Acyl |

| Oxazole Ring (C4) | Deprotonation/Electrophilic Quench | n-BuLi then E⁺ | Various substituents (E) |

A significant challenge lies in achieving selective modification at one site without affecting the others. This will require the development of sophisticated chemo-selective reaction protocols and potentially the use of protecting group strategies.

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The demand for rapid synthesis and screening of compound libraries in drug discovery and materials science necessitates the use of modern automation. Integrating the synthesis of this compound and its derivatives with automated platforms is a crucial future step. Continuous flow chemistry, in particular, offers significant advantages over traditional batch synthesis, including enhanced safety, precise control over reaction parameters, and the potential for multi-step, automated sequences. durham.ac.uk

Research in this area should focus on adapting synthetic routes for use in meso- or microfluidic reactors. durham.ac.uk This involves overcoming challenges such as reagent solubility, potential for channel clogging with solid byproducts, and optimizing reaction times and temperatures for a flow environment. An automated system could be designed to perform the initial synthesis of the core scaffold, followed by a series of derivatization reactions in-line, allowing for the on-demand generation of a library of analogues for high-throughput screening. durham.ac.uk This approach would dramatically accelerate the exploration of the chemical space around this promising scaffold.

Deeper Elucidation of Reaction Mechanisms via Advanced Time-Resolved Spectroscopic and Computational Techniques

A fundamental understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is currently lacking. This knowledge is vital for optimizing reaction conditions, predicting side products, and designing rational synthetic strategies. Future research must employ a combination of advanced spectroscopic and computational methods to probe these mechanisms in detail.

Spectroscopic Techniques: The use of in-situ and time-resolved spectroscopic methods, such as ReactIR (FTIR), process NMR, and Raman spectroscopy, can allow for real-time monitoring of reactant consumption, intermediate formation, and product generation. This data provides invaluable kinetic and mechanistic insights that are unattainable through traditional offline analysis.

Computational Chemistry: Density Functional Theory (DFT) and other computational approaches can be used to model reaction pathways, calculate the energies of transition states and intermediates, and predict the regioselectivity of reactions. mdpi.comnih.govresearchgate.net Such studies can help rationalize experimental observations and guide the design of more efficient synthetic routes. For example, computational analysis could predict the most favorable site for electrophilic attack on the thiophene ring or model the transition state of a key cyclization step in a novel synthetic route.

The primary challenge is the synergy between experimental and computational data, where computational models must be validated by experimental results, and experimental findings can be explained and expanded upon by theoretical calculations.

Exploration of Novel Non-Biological Material and Catalytic Applications in Emerging Fields

While oxazole-thiophene hybrids are often explored for their biological activity, the unique electronic and structural features of this compound make it a compelling candidate for applications in materials science and catalysis.

Materials Science: The conjugated π-system spanning the thiophene and oxazole rings suggests potential applications in organic electronics. Derivatives could be investigated as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or field-effect transistors (OFETs). The chloromethyl handle provides a convenient point for polymerization or grafting onto surfaces to create functional materials.

Catalysis: The nitrogen and sulfur atoms within the heterocyclic core can act as ligands for transition metals. Future work could involve synthesizing metal complexes of derivatives of this compound and evaluating their catalytic activity in reactions such as cross-coupling, polymerization, or asymmetric synthesis. mdpi.com

Chemosensors: The fluorescence properties of thiophene-oxazole systems could be exploited for the development of chemosensors. rsc.org The chloromethyl group allows for the attachment of specific recognition moieties (e.g., crown ethers, peptides) to create sensors that exhibit a fluorescent response upon binding to target analytes like metal ions or biomolecules. rsc.org

Exploring these non-biological applications represents a significant unresolved opportunity. It requires interdisciplinary collaboration between synthetic chemists, materials scientists, and physicists to design, synthesize, and characterize these novel functional systems.

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for 2-(chloromethyl)-5-(thiophen-2-yl)-1,3-oxazole, and how can reaction conditions be optimized for yield improvement?

- Methodology: The compound is synthesized via cyclization of chloroacetic acid (1.2 eq) with a thiophene-containing acid hydrazide (1 eq) in phosphorus oxychloride (POCl₃) under reflux for 5–6 hours. After quenching with ice and adjusting the pH to 6–7 using 2 M NaOH, the product is isolated via column chromatography (n-hexane:EtOAc, 7:1) .

- Optimization Strategies:

- Catalyst Screening: Evaluate alternative catalysts (e.g., Lewis acids) to reduce reaction time.

- Solvent Effects: Test polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.

- Temperature Control: Optimize reflux temperature (e.g., 80–100°C) to balance reaction rate and side-product formation.

Q. How are spectroscopic techniques (IR, NMR) employed to confirm the structural integrity of this compound?

- IR Analysis: Key absorption bands include:

- C-Cl stretch: ~650–750 cm⁻¹ (chloromethyl group).

- C=N/C-O stretches: ~1600–1680 cm⁻¹ (oxazole ring) .

- ¹H NMR Characterization:

- Thiophene protons: δ 6.8–7.5 ppm (multiplet, aromatic).

- Chloromethyl (-CH₂Cl): δ 4.5–4.7 ppm (singlet, 2H).

- Oxazole protons: δ 8.1–8.3 ppm (singlet, 1H) .

- Validation: Compare experimental data with computational predictions (e.g., DFT) to resolve ambiguities .

Q. What purification methods are recommended for isolating high-purity this compound?

- Column Chromatography: Use silica gel with a gradient of n-hexane:EtOAc (7:1 to 5:1) to separate impurities.

- Recrystallization: Dissolve crude product in hot ethanol and cool slowly to obtain crystalline material .

- TLC Monitoring: Employ ethyl acetate:hexane (1:3) as the mobile phase to track reaction progress (Rf ~0.5) .

Advanced Research Questions

Q. What mechanistic insights explain the role of POCl₃ in the synthesis of 1,3-oxazole derivatives?

- Mechanism: POCl₃ acts as a dehydrating agent, facilitating cyclization by removing water from the intermediate hydrazide. It also activates the carbonyl group of chloroacetic acid, promoting nucleophilic attack by the hydrazide nitrogen .

- Supporting Evidence: Isotopic labeling studies (e.g., ¹⁸O tracing) can confirm the elimination pathway .

Q. How can computational chemistry (e.g., DFT, molecular docking) predict the electronic properties and bioactivity of this compound?

- DFT Calculations:

- HOMO-LUMO gaps: Predict reactivity (e.g., nucleophilic/electrophilic sites).

- Electrostatic potential maps: Identify regions for hydrogen bonding .

- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. For example, the oxazole ring may engage in π-π stacking with aromatic residues in active sites .

Q. What experimental approaches are used to assess the compound’s stability under varying pH and solvent conditions?

- Stability Studies:

- pH Stability: Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC at 254 nm.

- Solvent Compatibility: Test solubility and stability in DMSO, methanol, and aqueous solutions using UV-Vis spectroscopy .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacological properties?

- SAR Strategies:

- Substitution Patterns: Introduce electron-withdrawing groups (e.g., -NO₂) at the thiophene ring to modulate electronic effects.

- Bioisosteric Replacement: Replace the chloromethyl group with -CF₃ to improve metabolic stability .

- In Vitro Assays: Evaluate cytotoxicity (MTT assay) and antimicrobial activity (MIC against Gram+/Gram- bacteria) to correlate structural modifications with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.